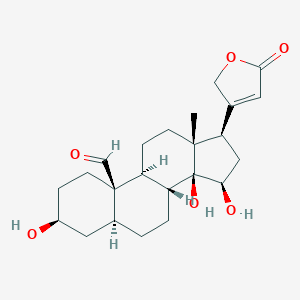
Alloglaucotoxigenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alloglaucotoxigenin is a natural product that has been isolated from the Chinese herb Glaucium flavum. It belongs to the class of benzophenanthridine alkaloids and has been found to possess a wide range of biological activities. The compound has been of particular interest to researchers due to its potential applications in the field of medicine and drug discovery.
Wirkmechanismus
The mechanism of action of alloglaucotoxigenin is not fully understood, but it is believed to act through several different pathways. The compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Alloglaucotoxigenin has been found to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to enhance the immune system and to protect against certain types of cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
Alloglaucotoxigenin has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on alloglaucotoxigenin. One area of interest is the development of new drugs based on the compound's structure and biological activities. Another area of interest is the investigation of the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of alloglaucotoxigenin and its effects on various cellular pathways.
Synthesemethoden
Alloglaucotoxigenin can be synthesized through several methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources is the most common method and involves the isolation of the compound from the plant Glaucium flavum. Chemical synthesis involves the use of various chemical reactions to produce the compound, while biotransformation involves the use of microorganisms to convert precursors into the compound.
Wissenschaftliche Forschungsanwendungen
Alloglaucotoxigenin has been extensively studied for its potential applications in the field of medicine and drug discovery. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and to be effective against certain viral infections.
Eigenschaften
CAS-Nummer |
14155-65-8 |
|---|---|
Produktname |
Alloglaucotoxigenin |
Molekularformel |
C23H32O6 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(3S,5S,8R,9S,10R,13R,14S,15R,17R)-3,14,15-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C23H32O6/c1-21-6-5-16-17(3-2-14-9-15(25)4-7-22(14,16)12-24)23(21,28)19(26)10-18(21)13-8-20(27)29-11-13/h8,12,14-19,25-26,28H,2-7,9-11H2,1H3/t14-,15-,16-,17+,18+,19+,21+,22+,23+/m0/s1 |
InChI-Schlüssel |
QJKATDKDXQSALV-TYXULLFHSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1([C@@H](C[C@@H]2C4=CC(=O)OC4)O)O)CC[C@@H]5[C@@]3(CC[C@@H](C5)O)C=O |
SMILES |
CC12CCC3C(C1(C(CC2C4=CC(=O)OC4)O)O)CCC5C3(CCC(C5)O)C=O |
Kanonische SMILES |
CC12CCC3C(C1(C(CC2C4=CC(=O)OC4)O)O)CCC5C3(CCC(C5)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



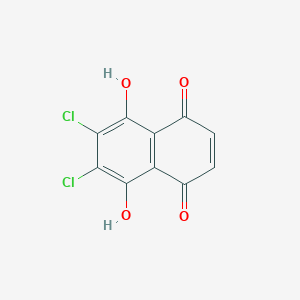
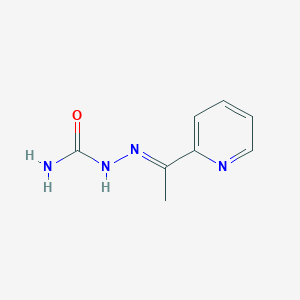
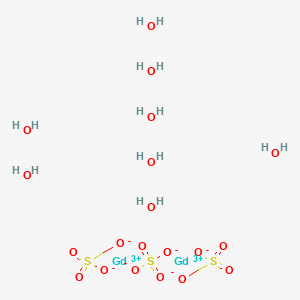
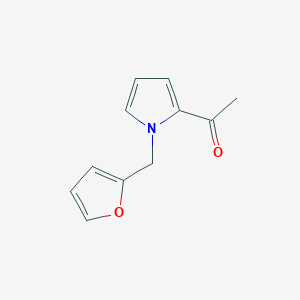
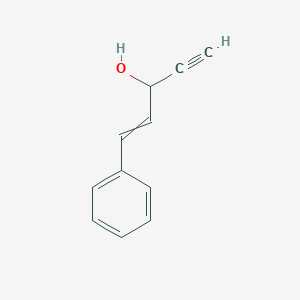
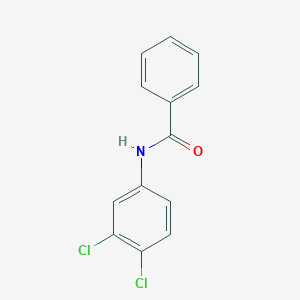
![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)
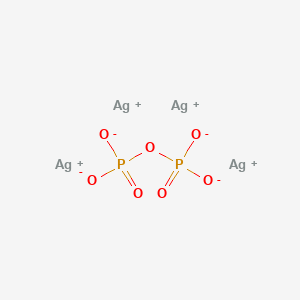
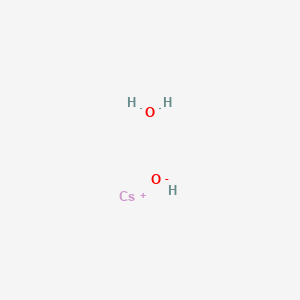
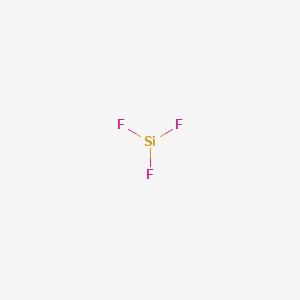
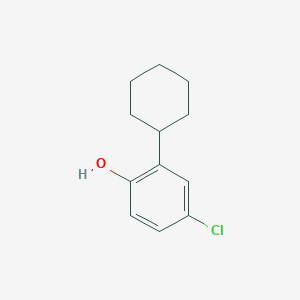
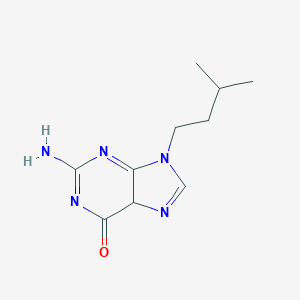
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)